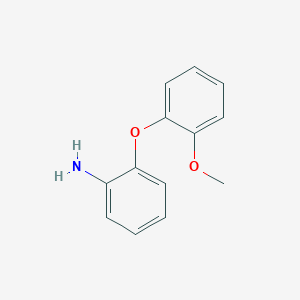

2-(2-Methoxyphenoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVNAQYUIBLEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945433 | |

| Record name | 2-(2-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22751-09-3 | |

| Record name | NSC77973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Phenoxyaniline Derivatives in Modern Drug Discovery: A Technical Guide

Introduction

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the chemical properties, synthesis, and applications of phenoxyaniline derivatives. While the initial focus was on 2-(2-Methoxyphenoxy)aniline, a comprehensive literature review reveals a more extensive body of research on the closely related and pharmaceutically significant compound, 2-(2-Methoxyphenoxy)ethylamine. Therefore, this guide will utilize 2-(2-Methoxyphenoxy)ethylamine as a central case study to explore the broader class of phenoxyaniline derivatives, providing a robust and well-supported technical overview. These compounds serve as critical building blocks in the synthesis of a wide array of therapeutic agents, and understanding their nuanced characteristics is paramount to leveraging their full potential in medicinal chemistry.

Core Compound Profile: 2-(2-Methoxyphenoxy)ethylamine and Its Derivatives

The phenoxyaniline scaffold is a key pharmacophore in numerous biologically active molecules. The strategic placement of the methoxy and amino groups influences the molecule's conformational flexibility, electronic properties, and hydrogen bonding capabilities, all of which are critical for target engagement.

While specific data for this compound is limited, we can infer its likely properties from related structures. For a concrete and well-documented example, we will focus on 2-(2-Methoxyphenoxy)ethylamine and its hydrochloride salt.

Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)ethylamine Hydrochloride

| Property | Value | Source |

| CAS Number | 64464-07-9 | |

| Molecular Formula | C₉H₁₃NO₂·HCl | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | White to almost white powder or crystals | |

| Purity | >98.0% (HPLC) | |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place | |

| Special Conditions | Hygroscopic, store under inert gas |

A related compound, 4-(2-Methoxyphenoxy)aniline , has a registered CAS number of 13066-01-8.[1] This highlights the importance of precise nomenclature in chemical research.

Synthesis and Mechanistic Insights

The synthesis of phenoxyaniline derivatives is a cornerstone of many drug development programs. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and safety considerations.

A common approach to synthesizing 2-(2-methoxyphenoxy)ethylamine involves the reaction of guaiacol (2-methoxyphenol) with a suitable two-carbon synthon containing a masked or precursor amino group. One patented method describes the reaction of guaiacol with bromo-acetonitrile, followed by reduction of the nitrile to the amine using a reducing agent like lithium aluminum hydride.[2] However, the use of hazardous reagents such as NaH and LiAlH₄ is not ideal for large-scale industrial synthesis.[2]

Example Synthetic Workflow: Preparation of 2-(2-Methoxyphenoxy)ethylamine

This workflow illustrates a conceptual pathway for the synthesis of 2-(2-methoxyphenoxy)ethylamine, emphasizing key transformations and intermediate stages.

Caption: Conceptual synthesis of 2-(2-Methoxyphenoxy)ethylamine.

Applications in Drug Development

Phenoxyaniline derivatives are prevalent in medicinal chemistry due to their versatile binding capabilities and synthetic accessibility. The 2-substituted aniline scaffold, in particular, has been extensively explored in the development of kinase inhibitors for oncology.[3]

-

Kinase Inhibitors: The 2-substituted aniline moiety can serve as a hinge-binding motif in ATP-competitive kinase inhibitors. This has been successfully applied in the design of potent inhibitors for targets such as Mer and c-Met kinases.[3]

-

Cardiovascular Drugs: 2-(2-Methoxyphenoxy)ethylamine is a key intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.[4]

-

Neurological Agents: The broader class of 2-phenoxyaniline derivatives has been investigated for the treatment of ischemic diseases by inhibiting the Na+/Ca2+ exchange system, thereby preventing cell injury after ischemia.[5]

-

Analgesics and Antioxidants: Research has also explored aniline derivatives for their potential as analgesic and antioxidant agents.[6]

The structural diversity achievable with phenoxyaniline derivatives makes them a valuable platform for generating compound libraries for high-throughput screening and lead optimization.

Safety, Handling, and Experimental Protocols

As with all aniline derivatives, appropriate safety precautions are crucial when handling phenoxyanilines. Aniline and its derivatives can be toxic and are often readily absorbed through the skin.[7][8]

General Handling Procedures:

-

Ventilation: All work with aniline derivatives should be conducted in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves are generally suitable for short-term use, but it is always advisable to consult the glove manufacturer's compatibility chart.[9]

-

Decontamination: In case of skin contact, wash the affected area thoroughly with soap and water.[8] Contaminated clothing should be removed immediately.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: General Procedure for Amine Coupling

The following is a generalized protocol for the coupling of a phenoxyaniline derivative with a carboxylic acid, a common reaction in the synthesis of pharmaceutical intermediates.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Activation: Add a coupling agent (e.g., HATU or EDC/HOBt, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add the phenoxyaniline derivative (1.0 eq) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of each step can be validated through in-process controls. For instance, the activation of the carboxylic acid can be confirmed by the formation of an active ester, which can be detected by LC-MS. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The phenoxyaniline scaffold, exemplified by the well-documented 2-(2-Methoxyphenoxy)ethylamine, represents a privileged structure in medicinal chemistry. Its synthetic tractability and favorable pharmacological properties have cemented its role in the development of a diverse range of therapeutics. A thorough understanding of the chemistry, handling, and potential applications of these derivatives is essential for any researcher or drug development professional aiming to innovate in this space.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Aniline. Retrieved from [Link]

- Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.

- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

- Nesterov, V. V., et al. (2000). trans-1-Cyano-2-(2-methoxyphenyl)-1-nitroethylene. Acta Crystallographica Section C: Structural Chemistry, 56(Pt 3), E107-E108.

- Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(11), 7040-7055.

-

SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3-Methoxyphenoxy)aniline. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

Sources

- 1. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. punagri.com [punagri.com]

- 5. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. nj.gov [nj.gov]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)aniline, a diaryl ether of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, structural characteristics, physicochemical properties, synthesis, and potential applications, offering a foundational resource for researchers and developers.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is prevalent in a wide array of natural products and synthetic molecules with diverse biological activities. The N-benzylaniline scaffold, a core component of this compound, is found in clinically successful anticancer drugs, highlighting the potential of this chemical family in drug discovery.[1][2] The strategic placement of substituents on the aryl rings, such as the methoxy and amino groups in the target molecule, allows for fine-tuning of its steric and electronic properties, which in turn can modulate its interaction with biological targets.

Chemical Identity and Molecular Structure

To ensure clarity and precision in research and development, it is crucial to accurately identify the molecule of interest.

Table 1: Chemical Identifiers for this compound and a Closely Related Isomer

| Identifier | This compound (Target Compound) | 4-(2-Methoxyphenoxy)aniline (Isomer for Data Comparison) |

| IUPAC Name | This compound | 4-(2-Methoxyphenoxy)aniline |

| Synonyms | 2-(2-Methoxyphenoxy)benzenamine | 4-(2-Methoxyphenoxy)benzenamine |

| CAS Number | Not readily available in searched databases | 13066-01-8[3] |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₃H₁₃NO₂[3] |

| Molecular Weight | 215.25 g/mol | 215.25 g/mol [3] |

| Canonical SMILES | COC1=CC=CC=C1OC2=CC=CC=C2N | COC1=CC=CC=C1OC2=CC=C(C=C2)N[3] |

| InChI Key | (Not available) | XFOFRBMGVDBINH-UHFFFAOYSA-N[3] |

Note: Due to the limited availability of specific data for this compound, some physicochemical and spectroscopic data for its isomer, 4-(2-Methoxyphenoxy)aniline, are provided for comparative purposes.

Molecular Structure:

The structure of this compound consists of an aniline ring connected to a methoxy-substituted phenyl ring through an ether linkage at the ortho position. This arrangement allows for potential intramolecular hydrogen bonding between the amino group and the ether oxygen, which can influence its conformation and reactivity.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in various systems, including its solubility, absorption, and distribution in biological environments.

Table 2: Computed Physicochemical Properties of 4-(2-Methoxyphenoxy)aniline

| Property | Value | Source |

| Molecular Weight | 215.25 g/mol | PubChem[3] |

| XLogP3-AA (LogP) | 2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 215.094628657 Da | PubChem[3] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[3] |

Solubility: Aniline itself is soluble in most organic solvents such as alcohol, ether, and benzene, and is moderately soluble in water.[4] The presence of the methoxyphenoxy group in this compound is expected to increase its lipophilicity, likely resulting in good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Synthesis and Reactivity

The synthesis of diaryl ethers is a well-established field in organic chemistry, with the Ullmann condensation being a classic and versatile method.

The Ullmann Condensation: A Powerful Tool for Diaryl Ether Synthesis

The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions that form carbon-oxygen bonds, typically between an aryl halide and a phenol.[5][6] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, contemporary protocols frequently employ copper(I) salts as catalysts, often in the presence of ligands, which can facilitate the reaction under milder conditions.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Ullmann condensation of 2-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) with guaiacol (2-methoxyphenol).

Reaction Scheme:

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a general representation of an Ullmann diaryl ether synthesis and should be optimized for the specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.0 eq.), 2-haloaniline (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via syringe.

-

Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthetic products.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretching: Primary aromatic amines typically exhibit two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7]

-

C-H Stretching: Aromatic C-H stretches will appear around 3100-3000 cm⁻¹, while the methyl C-H stretch of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The aryl ether C-O stretching will give a strong absorption band around 1250 cm⁻¹.

-

N-H Bending: The N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ region.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

¹H NMR:

-

Aromatic Protons: The protons on the two aromatic rings will appear as a complex series of multiplets in the range of δ 6.5-7.5 ppm.

-

Amine Protons: The -NH₂ protons will give a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Methoxy Protons: The methyl protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield.

-

Methoxy Carbon: The carbon of the methoxy group will appear around δ 55-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 215, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for diaryl ethers include cleavage of the ether bond. For aniline derivatives, the loss of HCN from the molecular ion is a characteristic fragmentation.[4] The presence of the methoxy group may lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).

Applications in Drug Discovery and Materials Science

The 2-substituted aniline scaffold is widely utilized in the development of anti-tumor agents.[8] The diaryl ether linkage is also a key structural feature in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its structural features suggest it could be explored as a precursor for inhibitors of various kinases or other enzymes where interactions with aromatic systems are crucial.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for the related compound, 4-(2-methoxyphenoxy)aniline, the following hazards should be considered:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a diaryl ether with a promising scaffold for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route via the Ullmann condensation, and expected spectroscopic characteristics. While specific experimental data for this particular isomer is not widely available, the information presented, based on established chemical principles and data from closely related compounds, serves as a robust foundation for researchers to build upon. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

-

PubChem. 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

- Google Patents. Synthesis method of 2-(2-methoxyphenoxy) ethylamine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

European Patent Office. Piperazine compounds, process for preparing them, pharmaceutical composition and use. [Link]

-

The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

-

PubMed. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

- Google Patents. Preparation of 2-(2-alkoxy phenoxy)

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Benzopyran-2-ones as attractive scaffold for MAO inhibitors: synthesis, biological evaluation and docking studies. [Link]

- Google Patents. EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.

-

ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. [Link]

- D'Souza, F. M. (2007). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Mass Spectrometry in Medicinal Chemistry (pp. 19-57).

-

ResearchGate. Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties). [Link]

-

University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

University of Calgary. IR: amines. [Link]

-

ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

ChemBK. Benzenamine, 2-methoxy-5-(trifluoromethyl)-. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Pearson. The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2-Methoxyphenoxy)aniline | C13H13NO2 | CID 1121067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. indenta.com [indenta.com]

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)aniline: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)aniline, a molecule of interest in synthetic and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, and safe handling.

Introduction and Core Molecular Attributes

This compound (CAS No. 22751-09-3) is a substituted diphenyl ether derivative. Its structure, featuring a methoxy group ortho to the ether linkage on one phenyl ring and an amino group ortho to the ether on the other, presents a unique electronic and steric environment. This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The interplay between the electron-donating amino and methoxy groups, and the flexible ether linkage, defines its chemical reactivity and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | |

| CAS Number | 22751-09-3 | [1] |

| Appearance | Solid (predicted/from vendors) | [1] |

| Predicted LogP | 2.76 | [1] |

| Predicted Melting Point | 67-68 °C | |

| Predicted Boiling Point | 150-153 °C (at 3 Torr) |

Synthesis of this compound: A Proposed Protocol

The synthesis of diaryl ethers is a cornerstone of organic chemistry. For this compound, an effective approach is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This method is well-suited for the formation of the C-O bond between an aryl halide and a phenol.[2]

Proposed Synthetic Route: Ullmann Condensation

The proposed synthesis involves the coupling of 2-bromoanisole with 2-aminophenol. The rationale for this choice of reactants is the commercial availability of both starting materials and the generally reliable nature of the Ullmann condensation for this type of transformation.

Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methodologies for Ullmann condensations.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent and Reactant Addition: Add dry pyridine as the solvent, followed by the addition of 2-bromoanisole (1.1 eq.).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for a molecule of this nature.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with chemical shifts influenced by the electron-donating methoxy and amino groups. A singlet corresponding to the methoxy protons (around 3.8 ppm) and a broad singlet for the amine protons are anticipated. The aromatic region (approximately 6.7-7.2 ppm) will display a complex multiplet pattern due to the various proton-proton couplings.

-

¹³C NMR: The carbon NMR spectrum should reveal 13 distinct signals, one for each carbon atom in the molecule, assuming no coincidental overlap. The carbon attached to the methoxy group will appear downfield in the aromatic region, and the carbons ortho and para to the amino and methoxy groups will be shielded relative to the unsubstituted benzene.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M+) at m/z = 215. Fragmentation may involve cleavage of the ether bond, leading to characteristic fragment ions.

Standard Analytical Workflow

The following workflow is a robust method for the characterization of synthesized this compound.

Caption: A standard workflow for the analytical characterization of this compound.

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with care, following established safety protocols for this class of compounds.

-

Hazard Identification: Substituted anilines are generally considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin.[3] They can cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust if handling the solid form. Ensure all equipment is properly grounded to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Understanding its molecular structure, properties, and a reliable synthetic route are crucial for its effective utilization. This guide provides a foundational framework for researchers, grounded in established chemical principles and practical laboratory considerations. While specific experimental data for this compound is not widely published, the proposed synthesis and predicted analytical characteristics offer a robust starting point for its preparation and characterization. Adherence to strict safety protocols is paramount when working with this and related compounds.

References

-

Finetech Industry Limited. (n.d.). This compound | CAS: 22751-09-3. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET ANILINE AR. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methoxyphenoxy)aniline

Introduction

Molecular Structure and Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 2-(2-Methoxyphenoxy)aniline are numbered as shown in the diagram below. The molecule consists of two substituted benzene rings linked by an ether oxygen: an aniline ring (Ring A) and a methoxyphenoxy ring (Ring B).

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data: Prediction and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons on both rings, the methoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups, which increase the electron density at the ortho and para positions of their respective rings, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |

| ~ 7.10 - 7.25 | m | 2H | - | H-6, H-4' |

| ~ 6.90 - 7.05 | m | 3H | - | H-4, H-3', H-5' |

| ~ 6.70 - 6.85 | m | 3H | - | H-3, H-5, H-6' |

| ~ 4.50 | br s | 2H | - | -NH ₂ |

| ~ 3.85 | s | 3H | - | -OCH ₃ |

Detailed Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Ring A - Aniline): The aniline ring is ortho-substituted by the amino group and the bulky 2-methoxyphenoxy group. This substitution pattern is expected to result in four distinct signals for the aromatic protons (H-3, H-4, H-5, and H-6), each integrating to 1H.[2] The amino group strongly shields the ortho (H-3) and para (H-5) positions. The ether linkage will also influence the chemical shifts. The signals are predicted to be complex multiplets due to ortho, meta, and para couplings.[3] Typical ortho coupling constants (³J) are in the range of 7-10 Hz, while meta couplings (⁴J) are smaller, around 2-3 Hz.[3][4]

-

Aromatic Protons (Ring B - Methoxyphenoxy): This ring is also ortho-substituted with a methoxy group and the ether linkage to the aniline ring. Similar to the aniline ring, four distinct signals (H-3', H-4', H-5', and H-6') are expected. The methoxy group is a strong electron-donating group, shielding the ortho (H-3') and para (H-5') positions. The proton ortho to the methoxy group (H-3') is expected to be the most shielded.

-

Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around δ 4.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[5]

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, predicted to be around δ 3.85 ppm, a typical value for aryl methyl ethers.

¹³C NMR Spectral Data: Prediction and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Due to the lack of symmetry, all 13 carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in 13 distinct signals. The chemical shifts are heavily influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | C-2' |

| ~ 148.5 | C-1' |

| ~ 145.0 | C-2 |

| ~ 138.0 | C-1 |

| ~ 125.0 | C-4' |

| ~ 122.0 | C-6 |

| ~ 121.5 | C-5' |

| ~ 121.0 | C-4 |

| ~ 118.0 | C-5 |

| ~ 115.5 | C-6' |

| ~ 115.0 | C-3 |

| ~ 112.0 | C-3' |

| ~ 56.0 | -OC H₃ |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (Ring A & B): The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, C-1', and C-2') are expected to be the most downfield in the aromatic region. Carbons at the ortho and para positions to the electron-donating -NH₂ and -OCH₃ groups will be shielded (shifted upfield) compared to the carbons in unsubstituted benzene.[6] The quaternary carbons (C-1, C-2, C-1', C-2') will likely show weaker signals in the spectrum.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around δ 56.0 ppm, which is a characteristic chemical shift for carbons in aryl methyl ethers.[7][8]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[9]

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

- Transfer the solid to a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- Insert the sample into the spinner turbine and adjust the depth using a depth gauge.

- Place the sample into the NMR magnet.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

- Tune and match the probe for both the ¹H and ¹³C frequencies.

- Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

- Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).

Workflow for Spectral Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process.

Caption: Workflow from sample preparation to structural confirmation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous compounds, we have established a robust set of expected spectral parameters. The presented interpretations of chemical shifts and coupling patterns, along with the standardized experimental protocol, offer a valuable resource for researchers working with this and structurally related molecules. This predictive approach underscores the power of NMR spectroscopy not only as a tool for structural verification but also for structural elucidation based on a deep understanding of chemical principles.

References

- Hoyle, S. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). YouTube. Available at: [Link]

-

Li, S., et al. (2015). Comparison of the substituent effects on the (13)C NMR with the (1)H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 831-8. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

Lin, C.-H., et al. (2002). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Journal of the Chinese Chemical Society, 49(5), 779-786. Available at: [Link]

-

Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chen, T. K., et al. (2002). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

-

Dhami, K. S., & Stothers, J. B. (1966). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 44(23), 2855–2866. Available at: [Link]

-

Buchanan, G. W., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry, 52(5), 767-774. Available at: [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. organomation.com [organomation.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Methoxyphenoxy)aniline

Introduction: The Analytical Challenge of Substituted Diaryl Ethers

2-(2-Methoxyphenoxy)aniline is a substituted diaryl ether with a molecular weight of 215.25 g/mol . Diaryl ethers are an important class of compounds in organic synthesis, medicinal chemistry, and materials science. The structural elucidation of these molecules is a critical step in their characterization. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing a unique fragmentation pattern that acts as a molecular fingerprint.

This technical guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule with multiple functional groups—a diaryl ether linkage, a primary aromatic amine, and a methoxy group—its fragmentation is governed by a complex interplay of these moieties. Furthermore, the ortho positioning of the substituents is expected to give rise to specific fragmentation pathways, a phenomenon known in mass spectrometry as the "ortho effect".[1][2][3][4][5] This guide will dissect these pathways, offering a predictive framework for researchers working with this and structurally related compounds.

Predicted Electron Ionization (EI) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 215. Aromatic compounds are known to produce relatively stable molecular ions, which should be observable in the spectrum.[6] The subsequent fragmentation is predicted to be driven by the presence of the ether linkage, the methoxy group, and the aniline moiety, with the ortho-arrangement influencing the prevalence of certain pathways.

Initial Fragmentation of the Methoxy Group

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable phenoxonium ion.[7][8] This would result in a fragment at m/z 200. Subsequent loss of carbon monoxide (CO) from this ion is also a possibility, leading to a fragment at m/z 172.

-

M⁺˙ (m/z 215) → [M - CH₃]⁺ (m/z 200) + •CH₃

-

[M - CH₃]⁺ (m/z 200) → [M - CH₃ - CO]⁺ (m/z 172) + CO

Another potential initial fragmentation is the loss of formaldehyde (CH₂O) via a rearrangement, which is also characteristic of methoxyaromatic compounds, yielding a fragment at m/z 185.

-

M⁺˙ (m/z 215) → [M - CH₂O]⁺˙ (m/z 185) + CH₂O

Cleavage of the Diaryl Ether Bond

The ether linkage is a likely site for fragmentation.[6][9][10] Cleavage of the C-O bond can occur in two ways, leading to two primary sets of fragments.

-

Formation of the 2-methoxyphenoxy cation: This would result in a fragment at m/z 123 . The other fragment would be an aminophenyl radical.

-

Formation of the 2-aminophenoxy cation: This would produce a fragment at m/z 108 . The corresponding neutral fragment would be a methoxyphenyl radical.

The Influence of the Ortho Effect

The ortho positioning of the amine and phenoxy groups, as well as the methoxy and phenoxy groups, can lead to characteristic fragmentation pathways involving intramolecular rearrangements and eliminations.[2][5][11]

One plausible ortho effect is the intramolecular cyclization with the elimination of a neutral molecule. For instance, the molecular ion could undergo a rearrangement to eliminate a methoxy radical (•OCH₃), leading to a cyclic ion at m/z 184 .

A more complex rearrangement could involve the interaction of the amino group with the ether oxygen, potentially leading to the loss of the methoxybenzene moiety as a neutral molecule and the formation of a benzoxazole-type ion.

Fragmentation of the Aniline Moiety

Aromatic amines can undergo the loss of hydrogen cyanide (HCN).[10] This could occur from the molecular ion or from subsequent fragment ions containing the aniline structure. For example, the fragment at m/z 108 could lose HCN to produce a cyclopentadienyl cation at m/z 81 .

-

[C₆H₆NO]⁺ (m/z 108) → [C₅H₅]⁺ (m/z 81) + HCN

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound in EI-MS.

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 215 | [C₁₃H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 200 | [C₁₂H₁₀NO₂]⁺ | M⁺˙ - •CH₃ |

| 185 | [C₁₂H₁₁NO]⁺˙ | M⁺˙ - CH₂O |

| 184 | [C₁₂H₁₀NO]⁺ | M⁺˙ - •OCH₃ (ortho effect) |

| 172 | [C₁₁H₁₀NO]⁺ | [M - CH₃]⁺ - CO |

| 123 | [C₇H₇O₂]⁺ | Cleavage of ether bond |

| 108 | [C₆H₆NO]⁺ | Cleavage of ether bond |

| 92 | [C₆H₆N]⁺ | Fragment from aniline moiety |

| 81 | [C₅H₅]⁺ | [C₆H₆NO]⁺ - HCN |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, exemplary protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Solvent Delay: 3 minutes.

4. Data Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra (if available).

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The fragmentation pattern will likely be a composite of pathways characteristic of methoxyarenes, anilines, and diaryl ethers, with the ortho-positioning of the functional groups playing a crucial role in directing unique fragmentation channels. This in-depth guide provides a theoretical framework for the interpretation of the mass spectrum of this compound, which will be invaluable for its unambiguous identification and characterization in complex matrices. The provided experimental protocol offers a robust starting point for researchers seeking to acquire high-quality mass spectral data for this and related molecules.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bowie, J. H., & White, P. Y. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 89-95. [Link]

-

Reddy, G. S., Madhusudanan, K. P., & Fraisse, D. (1998). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Rapid communications in mass spectrometry, 12(11), 663-668. [Link]

-

Rinehart, K. L., Buchholz, A. C., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(4), 1073-1075. [Link]

-

Setz, P. D., Schmitz, T. A., & Zenobi, R. (2006). Design and performance of an atmospheric pressure sampling interface for ion-trap/time-of-flight mass spectrometry. Review of Scientific Instruments, 77(2), 024102. [Link]

-

Trofimov, A. V., & Trebše, P. (2012). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 23(1), 1-13. [Link]

-

PubChem. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. National Center for Biotechnology Information. [Link]

-

Chegg. (2019). Solved This is the mass spectrum for anisole. [Link]

-

Baranowska, I., & Czernicki, K. (2021). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. International Journal of Molecular Sciences, 22(15), 7957. [Link]

-

PubChem. (n.d.). 4-(2-Methoxyphenoxy)aniline. National Center for Biotechnology Information. [Link]

-

American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

-

Wikipedia. (n.d.). Ortho effect. [Link]

-

Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry, 1(5), 525-537. [Link]

-

Whitman College. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

-

MySkinRecipes. (n.d.). 2-(3-Methoxyphenoxy)aniline. [Link]

-

Chem Aazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]

-

Workman, J., & Vlasov, Y. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 33(11), 14-21. [Link]

-

PubChem. (n.d.). 2-[2-(2-Aminophenoxy)ethoxy]aniline. National Center for Biotechnology Information. [Link]

-

Wang, Z., & Zhu, Y. (2017). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]

-

Vessecchi, R., & Galembeck, S. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 5(1), 588-607. [Link]

-

Organic Chemistry by Dr. OP. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. whitman.edu [whitman.edu]

- 11. Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared (IR) spectroscopy analysis of 2-(2-Methoxyphenoxy)aniline

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(2-Methoxyphenoxy)aniline

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the principles and practices involved in the Infrared (IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep, mechanistic understanding of the subject. We will dissect the molecular structure of this compound, correlating its constituent functional groups—a primary aromatic amine, an aryl ether linkage, and a methoxy group—to their characteristic vibrational signatures in the IR spectrum. The guide details a robust, self-validating experimental protocol and offers an expert-level interpretation of the resulting spectral data, grounded in authoritative references.

Introduction: The Molecular Profile of this compound

This compound is a complex organic molecule featuring a diaryl ether structure substituted with both an amino and a methoxy group. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Given its role, stringent structural verification and quality control are paramount.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "molecular fingerprint."[1] For this compound, IR spectroscopy is exceptionally well-suited to confirm the presence and integrity of its key functional groups, which are the primary determinants of its chemical reactivity and utility.

This guide provides the foundational knowledge to not only acquire a high-quality IR spectrum of this molecule but also to interpret it with a high degree of scientific confidence.

Theoretical Bedrock: Vibrational Modes of this compound

A molecule absorbs infrared radiation when the frequency of the radiation matches the frequency of a natural vibration of the molecule, provided that this vibration causes a change in the molecule's dipole moment.[1] The structure of this compound presents several key vibrational modes that are IR-active and diagnostically significant.

Caption: Key functional moieties within this compound.

The Primary Aromatic Amine Group (-NH₂)

-

N-H Stretching: As a primary amine, this group possesses two N-H bonds, giving rise to two distinct stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[2] For aromatic amines, these bands are typically found between 3340 and 3500 cm⁻¹.[3] Their presence as a doublet is a definitive marker for a primary amine.

-

N-H Bending (Scissoring): This in-plane bending vibration results in a characteristic absorption in the 1550-1650 cm⁻¹ region.[1][3] This band can sometimes overlap with aromatic C=C stretching bands but is an important confirmatory peak.

-

C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong, diagnostically valuable band in the 1250-1335 cm⁻¹ range.[3][4]

The Aryl Ether Linkage (Ar-O-Ar) and Methoxy Group (-OCH₃)

-

Asymmetric C-O-C Stretch: The most prominent feature of an aryl ether is a strong, broad absorption band corresponding to the asymmetric C-O-C stretching vibration. For aryl alkyl ethers, this typically appears in the 1200-1270 cm⁻¹ region.[5][6]

-

Symmetric C-O-C Stretch: A second, symmetric stretching band is also present, usually appearing around 1010-1050 cm⁻¹.[5][6] The presence of these two distinct ether bands provides powerful evidence for the Ar-O-C linkage.

-

Methoxy C-H Stretch: The methyl group of the methoxy moiety has a characteristic C-H stretching vibration that can often be resolved around 2830 cm⁻¹, which is slightly lower than the main aliphatic C-H stretching region.[5]

The Aromatic Rings

-

Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[8]

-

Aromatic C=C Ring Stretch: The conjugated π-system of the benzene rings gives rise to a series of absorptions from C=C stretching vibrations, typically seen in the 1400-1600 cm⁻¹ region.[7]

-

C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong absorptions between 675 and 900 cm⁻¹ are caused by the out-of-plane bending of the aromatic C-H bonds. The exact position and number of these bands are highly diagnostic of the substitution pattern on the benzene rings.[7]

Experimental Protocol: Acquiring a Self-Validating Spectrum

The trustworthiness of a spectral interpretation is predicated on the quality of the acquired data. The following protocol is designed to yield a high-fidelity spectrum of this compound using a modern Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation and excellent reproducibility.

Methodology: FTIR-ATR

-

Instrument Preparation & Verification:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's specifications (typically >30 minutes).

-

Verify that the instrument's internal diagnostics pass, paying special attention to the energy output of the source and the alignment of the interferometer.

-

Confirm the ATR crystal (typically diamond or germanium) is clean and free of any residue from previous analyses. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe if necessary.

-

-

Background Collection (Self-Validation Step 1):

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics.

-

Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorption information from the sample itself. A new background should be collected for every new set of experimental conditions.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of solid this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.

-

Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: The IR beam penetrates a few microns into the sample at the points of contact. Poor contact results in a weak, distorted spectrum with poor signal intensity and incorrect band ratios.

-

-

Sample Spectrum Collection (Self-Validation Step 2):

-

Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Causality: Using identical parameters ensures that the background subtraction is mathematically valid and does not introduce artifacts into the final spectrum.

-

-

Post-Acquisition Processing:

-

Perform an ATR correction if available in the software. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Clearly label all significant peaks with their wavenumber values (cm⁻¹).

-

Spectral Interpretation: Deconstructing the Molecular Fingerprint

The following table summarizes the expected key absorption bands for this compound, providing a framework for interpreting an experimental spectrum.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Origin | Expected Intensity |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3380 - 3280 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (Methoxy -CH₃) | Medium |

| ~2830 | C-H Stretch | Methoxy (-OCH₃) | Weak, but sharp |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Medium to Strong (multiple bands) |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1270 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl Ether | Medium to Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |

Detailed Analysis:

-

The 3500-3000 cm⁻¹ Region: The spectrum should be dominated by a distinct doublet characteristic of the primary amine's N-H stretches.[3][4] Immediately to their right (lower wavenumber), the sharper, weaker peaks of the aromatic C-H stretches should be visible above 3000 cm⁻¹.

-

The 3000-2800 cm⁻¹ Region: This area will contain the C-H stretching vibrations from the methoxy group. A small, sharp peak around 2830 cm⁻¹ is a strong indicator of the O-CH₃ functionality.[5]

-

The 1700-1400 cm⁻¹ Region: This region is often complex. Expect to see the N-H bending vibration near 1600 cm⁻¹, potentially overlapping with one of the C=C aromatic ring stretching bands that typically appear as a pair or triplet in this region.[4][7]

-

The Fingerprint Region (<1400 cm⁻¹): This region is information-rich. The three most intense and diagnostically crucial peaks will be the aromatic C-N stretch (~1280-1335 cm⁻¹), the strong asymmetric aryl C-O-C stretch (~1250 cm⁻¹), and the symmetric aryl C-O-C stretch (~1040 cm⁻¹).[4][6][9] The clear presence of all three bands provides unambiguous confirmation of the core structure. Finally, the region below 900 cm⁻¹ will feature strong, sharp peaks from C-H out-of-plane bending, which can be used to confirm the substitution patterns of the two aromatic rings.[7]

Conclusion

The Infrared spectroscopic analysis of this compound is a powerful and definitive method for structural confirmation. By understanding the theoretical origins of the key vibrational modes and adhering to a rigorous, self-validating experimental protocol, a researcher can confidently identify the characteristic spectral features. The presence of the N-H stretching doublet, the dual C-O-C ether bands, and the aromatic C-N stretch, in conjunction with the aromatic C-H and C=C vibrations, constitutes a unique and verifiable fingerprint for this molecule, ensuring its identity and purity in critical research and development applications.

References

-

IR Spectroscopy Tutorial: Amines. University of California, Los Angeles (UCLA). [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles (UCLA). [Link]

-

IR spectrum of Ethers || FTIR spectroscopy. (2023, February 27). YouTube. [Link]

-

The features of IR spectrum. SlideShare. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. [Link]

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Pharmacological Potential of 2-(2-Methoxyphenoxy)aniline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Promise of the Diaryl Ether Amine Scaffold

In the landscape of medicinal chemistry, the diaryl ether linkage is a privileged motif, present in a multitude of biologically active compounds. When coupled with an aniline moiety, it forms a diaryl ether amine scaffold that offers a unique combination of structural rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutics. This technical guide delves into the potential biological activities of a specific subclass: 2-(2-Methoxyphenoxy)aniline derivatives. While direct research on this precise substitution pattern is emerging, this document synthesizes data from structurally related compounds to illuminate the potential therapeutic avenues and guide future research and development. We will explore the plausible synthesis routes, potential anticancer, anti-inflammatory, and antimicrobial activities, and the underlying molecular mechanisms, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be approached through established cross-coupling methodologies. The most prominent among these are the Ullmann condensation and the Buchwald-Hartwig amination, which allow for the formation of the crucial C-N and C-O ether bonds.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers. In the context of synthesizing the target scaffold, this would typically involve the coupling of 2-methoxyphenol with a suitably activated 2-haloaniline derivative in the presence of a copper catalyst and a base.

Buchwald-Hartwig Amination

A more contemporary and often higher-yielding approach is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction allows for the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound derivatives, this could involve the reaction of 2-bromoaniline with 2-methoxyphenol or 2-(2-methoxyphenoxy)bromobenzene with ammonia or a protected amine equivalent. The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield and purity.[3]

Potential Biological Activities and Underlying Mechanisms

Based on the biological profiles of structurally similar diaryl ether and aniline derivatives, this compound derivatives are predicted to exhibit a range of pharmacological activities.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Diaryl ether and phenoxyaniline derivatives have demonstrated significant potential as anticancer agents.[4][5][6] The cytotoxic effects of these compounds are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Structurally related compounds have been shown to act as inhibitors of receptor tyrosine kinases such as Mer and c-Met, which are often overexpressed in various tumors.[7] Inhibition of these kinases can disrupt downstream signaling cascades, leading to a reduction in cell proliferation and survival.

Furthermore, diaryl ether derivatives have been observed to induce apoptosis in cancer cells.[4] This programmed cell death is often mediated by the upregulation of pro-apoptotic proteins like p21 and cleaved caspase-3.[4] The presence of specific substituents, such as chlorine or hydroxyl groups on the phenyl rings, has been shown to significantly enhance antitumor activity.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][8][9][10]

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., HepG2, A549, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4][10]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Structurally Related Diaryl Ether Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5h | HepG2 | 2.57 | [4] |

| A549 | 5.48 | [4] | |

| HT-29 | 30.04 | [4] | |

| 5k | HepG2 | >50 | [4] |

| A549 | >50 | [4] | |

| HT-29 | >50 | [4] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Diaryl ether derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[12][13][14]

A plausible mechanism for the anti-inflammatory activity of this compound derivatives is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13][14] These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators. Dual inhibition offers a potentially safer alternative to selective COX-2 inhibitors by avoiding the shunting of arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[14]

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16][17] Inhibition of this pathway can suppress the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. Curcumin, a natural product with a diaryl moiety, and its analogues are known inhibitors of the NF-κB pathway.[15][16][17][18]

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway by analyzing the phosphorylation and degradation of key signaling proteins.[19][20][21]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and pre-treat with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-